molecular formula C7H11NO3 B1590848 (S)-(-)-4-tert-Butyloxazolidine-2,5-dione CAS No. 62965-56-4

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione

Cat. No. B1590848
CAS RN: 62965-56-4
M. Wt: 157.17 g/mol
InChI Key: GRDXOXRGSKKLNH-UHFFFAOYSA-N
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Description

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione, also known as (-)-BOC-L-proline or Boc-Proline, is a chemical compound that is widely used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is often used as a chiral building block in the synthesis of other compounds due to its ability to form stable diastereomeric complexes with metal ions.

Scientific Research Applications

Hypoglycemic Agents

A series of compounds, including benzyloxazolidine-2,4-diones with oxazole-based side chains, were identified as potent hypoglycemic agents. These compounds, with the incorporation of a benzofuran structural element, showed enhanced potency in lowering blood glucose levels in genetically obese mice. This suggests potential applications in diabetes research and treatment (Dow et al., 1991).

Anticonvulsive Properties

Oxazolidine-2,4-dione derivatives, like tridione, have been studied for their anticonvulsive effects. They exhibit significant antagonistic action against convulsions induced by drugs and electrical shock in experimental animals. This positions them as potential candidates for epilepsy treatment (Everett & Richards, 1944).

Synthesis Techniques

Innovative methods for synthesizing oxazolidine-2,4-diones have been developed. For instance, a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide provides an efficient and eco-friendly approach. This method facilitates the production of various oxazolidine-2,4-diones using readily available substrates under mild conditions (Zhang et al., 2015).

Anti-Arthritic Drug Development

Certain oxazolidine derivatives, particularly those with a gamma-sultam skeleton, have been investigated for their potential in treating arthritis. These compounds have shown dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase, as well as the suppression of interleukin-1 production. Their effectiveness in animal arthritic models without ulcerogenic activities has led to clinical trials for new antiarthritic drugs (Inagaki et al., 2000).

Crystal Structure Analysis

Studies have been conducted on the crystal structure of compounds like O-benzyl-l-tyrosine N-carboxy anhydride, which relates to oxazolidine-2,5-diones. Understanding the crystal structure and conformation of these compounds is crucial for further research and development in pharmaceutical and chemical industries (Inada & Kanazawa, 2017).

properties

IUPAC Name

(4S)-4-tert-butyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-7(2,3)4-5(9)11-6(10)8-4/h4H,1-3H3,(H,8,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDXOXRGSKKLNH-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1C(=O)OC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(-)-4-tert-Butyloxazolidine-2,5-dione

CAS RN

62965-56-4
Record name (4S)-4-(1,1-Dimethylethyl)-2,5-oxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62965-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Oxazolidinedione, 4-(1,1-dimethylethyl)-, (4S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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